(acetyloxy)(2-furyl)methyl acetate

描述

Significance of Furan (B31954) Derivatives in Contemporary Organic Synthesis

Furan derivatives, organic compounds featuring a five-membered aromatic ring with one oxygen atom, are of significant interest in modern organic chemistry. orgsyn.orgresearchgate.net Their parent compound, furan, is a versatile building block for creating more complex molecules. lookchem.com A key source for many furan derivatives is furfural (B47365), an aldehyde produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in agricultural byproducts like corncobs, rice husks, and sugarcane bagasse. researchgate.netjetir.orgatamanchemicals.comresearchgate.net This renewability makes furfural and its derivatives important platform chemicals in the shift towards sustainable chemistry. atamanchemicals.com

The utility of furan derivatives is extensive. They serve as precursors in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialized solvents like tetrahydrofuran (B95107) (THF) and methyltetrahydrofuran. orgsyn.orgatamanchemicals.comresearchgate.net For instance, hydrogenation of furfural yields furfuryl alcohol, a monomer used to produce furan resins known for their thermal stability and chemical resistance. atamanchemicals.com The furan ring's unique electronic properties also allow it to participate in a variety of chemical transformations, making it a valuable component in the synthesis of diverse and complex molecular architectures.

Overview of Acetylated Furan Compounds in Chemical Research

Acetylated furan compounds represent a significant subclass of furan derivatives where acetyl groups are incorporated into the molecular structure. This acetylation can occur at various positions on the furan ring or on substituent groups, leading to a wide range of chemical properties and applications.

A common example is 2-acetylfuran, a methyl ketone used as an intermediate in the production of pharmaceuticals, including the cephalosporin (B10832234) antibiotic cefuroxime. The acetyl group in such compounds can be a site for further chemical modification. Another area of research involves furan-based molecules designed to act as acetylating agents.

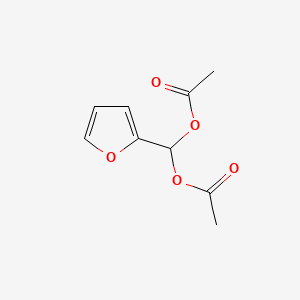

The focus of this article, (acetyloxy)(2-furyl)methyl acetate (B1210297), also known as furfurylidene diacetate, is a prime example of an acetylated furan. lookchem.comcymitquimica.com In this molecule, two acetate groups are attached to the same carbon atom, which is also bonded to the furan ring. This structure, a geminal diacetate, is a well-established protecting group for aldehydes. This compound serves as a stable, crystalline solid that can be used as a surrogate for the less stable liquid, furfural, releasing the aldehyde under specific conditions for subsequent reactions.

Structure

3D Structure

属性

IUPAC Name |

[acetyloxy(furan-2-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-6(10)13-9(14-7(2)11)8-4-3-5-12-8/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOCEIKFQXQFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879478 | |

| Record name | Methanediol, 2-furanyl-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-75-2 | |

| Record name | Methanediol, 1-(2-furanyl)-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanediol, 1-(2-furanyl)-, 1,1-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, 1-(2-furanyl)-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanediol, 2-furanyl-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfurylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfural diacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q785YW5DRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Properties of Acetyloxy 2 Furyl Methyl Acetate

(Acetyloxy)(2-furyl)methyl acetate (B1210297) is a white, crystalline solid at room temperature. orgsyn.org Its stability and solid nature make it a more convenient and manageable alternative to furfural (B47365), which is a liquid prone to darkening and polymerization upon storage. orgsyn.org The key physical and chemical properties of this compound are summarized below.

Table 1: Physicochemical

| Property | Value |

| CAS Number | 613-75-2 |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol lookchem.comnist.gov |

| Melting Point | 52–53 °C orgsyn.org |

| Boiling Point | 140–142 °C at 20 mmHg orgsyn.org |

| Appearance | White crystalline solid orgsyn.org |

| IUPAC Name | [acetyloxy(furan-2-yl)methyl] acetate |

Synthesis of Acetyloxy 2 Furyl Methyl Acetate

The preparation of (acetyloxy)(2-furyl)methyl acetate (B1210297) is a well-documented procedure in synthetic organic chemistry, with a reliable method published in Organic Syntheses. orgsyn.org The synthesis involves the reaction of freshly distilled furfural (B47365) with acetic anhydride (B1165640).

The reaction is catalyzed by a small amount of concentrated sulfuric acid and is typically performed at a controlled temperature of 10–20 °C. orgsyn.org After the initial reaction, the mixture is allowed to warm to room temperature. To neutralize the acid catalyst before purification, anhydrous sodium acetate is added. The product is then isolated by distillation under reduced pressure. orgsyn.org This process yields furfurylidene diacetate as a crystalline solid with a yield of 65–70%. orgsyn.org

C₅H₄O₂ + (CH₃CO)₂O → C₉H₁₀O₅ + H₂O (Furfural + Acetic Anhydride → (acetyloxy)(2-furyl)methyl acetate)

This synthesis effectively converts the aldehyde group of furfural into a geminal diacetate, which protects it from unwanted reactions. The starting materials are readily available, making this a practical method for accessing the compound.

Research Findings and Applications

Classical and Established Synthetic Routes to (Acetyloxy)(2-furyl)methyl Acetate

The traditional synthesis of this compound primarily relies on the acetylation of furfural, a bio-based platform chemical derived from hemicellulose. researchgate.net

The core of classical synthesis involves the reaction of furfural with acetic anhydride (B1165640). orgsyn.orggoogle.com This process converts the aldehyde group of furfural into a geminal diacetate. The reaction can be facilitated by various catalysts. For instance, the synthesis of 5-nitrofurfural diacetate, a related compound, employs furfural and acetic anhydride in the presence of nitric acid and a sulfuric acid catalyst. google.com Another patented method for preparing 5-nitrofurfural diacetate involves the nitration of either furfural or pre-formed furfural diacetate with a mixture of nitric and sulfuric acids in acetic anhydride. google.com These protocols underscore the fundamental role of furfural and acetic anhydride as the primary reagents in the formation of the diacetate structure.

A detailed and reliable method for preparing furfural diacetate is documented in Organic Syntheses. orgsyn.org This procedure is noted for its adaptability, allowing for the recovery and reuse of unreacted starting materials. orgsyn.org The synthesis begins by mixing acetic anhydride with a catalytic amount of concentrated sulfuric acid, which is then cooled. Furfural is added portion-wise while maintaining a low temperature. After the addition is complete, the reaction is allowed to warm spontaneously before anhydrous sodium acetate is added. The final product is isolated and purified by distillation under reduced pressure. orgsyn.org

Table 1: Reagents and Conditions for Furfural Diacetate Synthesis via Organic Syntheses Protocol orgsyn.org

| Reagent/Parameter | Quantity/Setting | Purpose/Notes |

| Acetic Anhydride | 1.0 mole | Acetylating agent |

| Furfural | 1.0 mole | Starting material |

| Concentrated Sulfuric Acid | 0.1 ml | Catalyst |

| Anhydrous Sodium Acetate | 0.4 g | Added before distillation |

| Initial Reaction Temperature | 10–20°C | During furfural addition |

| Peak Spontaneous Temperature | ~35°C | After cooling bath removal |

| Purification Method | Distillation at reduced pressure | Separates product from fore-run |

A review of the provided search results indicates no specific procedures documented in Tetrahedron Letters for the direct synthesis of this compound.

Advanced Synthetic Approaches to Related Furan-2-yl Acetate Derivatives

Beyond classical batch synthesis, modern chemistry offers sophisticated techniques for the production of furan derivatives, focusing on sustainability, efficiency, and selectivity.

Biocatalysis presents an efficient and selective alternative for producing functionalized furan compounds under mild conditions. nih.gov Recent research has demonstrated the use of enzymes for the synthesis of furfurylamines, which are valuable monomers for polymers and pharmaceuticals. nih.gov For example, a robust transaminase from Shimia marina (SMTA) has been shown to efficiently aminate biobased furan aldehydes. nih.gov

While not a direct synthesis of an acetate ester, these biocatalytic systems are highly relevant. They establish enzymatic pathways for converting furan-based platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable derivatives such as 2,5-bis(aminomethyl)furan (B21128) (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid (MAFCA). nih.gov The development of such biocatalytic cascades, which can overcome challenges like product inhibition and low substrate tolerance, opens avenues for the enzymatic synthesis of a wide array of furan derivatives, including esters. nih.gov Another study synthesized various furan derivatives, including (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, starting from furfuryl alcohol, highlighting the chemical steps of o-acylation and amination to build complex molecules. orientjchem.org

Flow chemistry has emerged as a powerful tool for the synthesis of furan-based compounds, offering enhanced safety, reproducibility, and scalability. researchgate.netnih.gov A notable application is the continuous flow synthesis of nitrofurfural, a key intermediate for nitrofuran pharmaceuticals. researchgate.netnih.gov This process involves the nitration of furfural using acetyl nitrate (B79036) generated in situ. researchgate.net

Crucially, a key intermediate in this reaction network is furfural diacetate. nih.gov Computational studies have shown that furfural diacetate is more nucleophilic than furfural itself, making it more suitable for rapid nitration. nih.gov In the flow system, furfural is nitrated via the in situ formation of the diacetate intermediate, which then reacts with the nitrating agent. nih.gov This addresses the challenges of nitrating the delicate furan backbone, which is often compromised under harsh, conventional batch conditions. researchgate.netnih.gov The use of a continuous flow platform allows for precise control over reaction parameters, mitigates the safety risks associated with the unstable acetyl nitrate, and enables high-yield production in minutes. researchgate.netnih.gov

Table 2: Key Aspects of Continuous Flow Synthesis of Nitrofurfural researchgate.netnih.gov

| Feature | Description | Advantage |

| Platform | Continuous flow reactor | Enhanced safety, reproducibility, and scalability |

| Reactants | Furfural, Acetyl Nitrate (generated in situ) | Avoids handling of unstable reagents |

| Key Intermediate | Furfural diacetate (I) | More nucleophilic; facilitates fast nitration |

| Reaction Time | < 5 minutes | High throughput and efficiency |

| Product | Nitrofurfural | Key pharmaceutical building block |

Precursor Chemistry and Starting Materials for this compound

The synthesis of this compound, also known as furfurylidene diacetate, is fundamentally rooted in the chemistry of furan derivatives, utilizing readily available starting materials. lookchem.com The primary precursors for the formation of this compound are furfural and acetic anhydride. lookchem.com This synthetic route is a direct application of acylation chemistry to a furan-based aldehyde.

Furfural, an aldehyde derived from lignocellulosic biomass, serves as the foundational furan-containing starting material. unive.it Its aldehyde functional group is the reactive site for the subsequent diacetylation. The use of furfural is significant as it represents a renewable, bio-based feedstock in chemical synthesis. unive.it The furan ring itself is a versatile heterocyclic compound that is a building block in organic chemistry for more complex molecules. numberanalytics.comnih.gov

Acetic anhydride is employed as the acetylating agent in this synthesis. It reacts with the aldehyde group of furfural to form a geminal diacetate, where two acetate groups are attached to the same carbon atom that was formerly the aldehyde carbon. This transformation is a common method for the protection of aldehydes or for the synthesis of geminal diacetates.

Detailed research into the synthesis of furan derivatives highlights various strategies, but the direct acetylation of furfural remains a prominent method for producing compounds like this compound. unive.itorganic-chemistry.org The chemistry of furan and its derivatives is a broad field, with numerous methods for the synthesis of substituted furans, often involving cyclization or coupling reactions. numberanalytics.comorganic-chemistry.orgstudysmarter.co.uk However, for this specific diacetate, the precursor chemistry is centered on the functionalization of the pre-existing furan ring in furfural.

Table of Precursors:

| Compound Name | Role | Chemical Structure | Molecular Formula | CAS Number |

| Furfural | Furan-containing aldehyde |  | C₅H₄O₂ | 98-01-1 |

| Acetic Anhydride | Acetylating agent |  | C₄H₆O₃ | 108-24-7 |

Diels-Alder Cycloaddition Reactions with Furan-Derived Dienes

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. wikipedia.org When employing furan and its derivatives as the diene component, the aromatic character of the furan ring introduces a thermodynamic barrier to the reaction, leading to a delicate interplay of factors that govern reactivity and selectivity. nih.gov

Reactivity of Electron-Withdrawing Furan Substituents

The substituents on the furan ring play a pivotal role in modulating its reactivity as a diene in the Diels-Alder reaction. In the case of this compound, the furan ring is substituted at the 2-position with a methyl group bearing two acetate moieties. Both the acetyloxy group directly attached to the furan ring and the acetate group on the methyl substituent are considered electron-withdrawing groups (EWGs).

The presence of EWGs on the furan ring generally decreases its reactivity in normal-electron-demand Diels-Alder reactions. rsc.orgnih.gov This is because EWGs lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan (the diene), increasing the HOMO-LUMO energy gap with the dienophile and thus increasing the activation energy of the reaction. nih.gov Computational studies have consistently shown that furans bearing electron-donating groups (EDGs) exhibit enhanced reactivity, while those with EWGs are less reactive. rsc.org For instance, the conversion of furan derivatives in Diels-Alder reactions is significantly influenced by the electronic nature of the substituent at the C2 position. While furans with electron-donating substituents show increased exergonicity in these reactions, those with electron-withdrawing substituents show the opposite effect. nih.gov

The deactivating effect of the substituents in this compound makes it a less reactive diene compared to unsubstituted furan or furans with electron-donating groups. However, this reduced reactivity can sometimes be overcome by using highly reactive dienophiles or by altering reaction conditions such as temperature and pressure.

Regioselectivity and Stereoselectivity in Cycloadditions

When an unsymmetrical 2-substituted furan, such as this compound, reacts with an unsymmetrical dienophile, the formation of two regioisomers, ortho and meta, is possible. The regiochemical outcome is governed by a combination of electronic and steric factors. mdpi.com Generally, in normal-electron-demand Diels-Alder reactions, the interaction between the substituent on the furan and the substituent on the dienophile directs the orientation of the addition. For 2-substituted furans, charge interactions often favor the formation of the ortho regioisomer, while steric hindrance can promote the formation of the meta isomer. mdpi.com

In addition to regioselectivity, the Diels-Alder reaction of furans also exhibits stereoselectivity, leading to the formation of endo and exo diastereomers. The endo product is typically formed faster (kinetic control) due to favorable secondary orbital interactions, while the exo product is generally more thermodynamically stable due to reduced steric hindrance. masterorganicchemistry.com For many furan/dienophile pairs, the endo adduct is the major product at lower temperatures, but due to the reversibility of the furan Diels-Alder reaction, it can revert to the starting materials and eventually isomerize to the more stable exo adduct at higher temperatures. masterorganicchemistry.comnih.govnih.gov

The specific stereochemical outcome for this compound would depend on the nature of the dienophile and the reaction conditions. The bulky substituent at the 2-position might be expected to favor the formation of the exo adduct due to steric repulsion in the endo transition state.

Table 1: Factors Influencing Selectivity in Diels-Alder Reactions of 2-Substituted Furans

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Electronic Effects | Electron-donating groups on the furan often favor ortho products. nih.gov | Electron-withdrawing groups on the furan can favor the formation of the endo adduct. rsc.org |

| Steric Effects | Bulky substituents on the furan or dienophile can favor meta products. mdpi.com | Bulky substituents generally favor the formation of the more stable exo adduct. masterorganicchemistry.com |

| Temperature | Can influence the ratio of regioisomers if their formation has different activation energies. | Low temperatures favor the kinetically controlled endo product, while high temperatures favor the thermodynamically controlled exo product. masterorganicchemistry.comnih.gov |

| Solvent | Can influence the stability of the transition states leading to different regio- and stereoisomers. psu.edu | Polar solvents can sometimes enhance endo selectivity. psu.edu |

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can have a significant impact on the rate and selectivity of Diels-Alder reactions involving furans. psu.edu While reactions between purely hydrocarbon reactants are relatively insensitive to solvent polarity, the presence of heteroatoms and polar functional groups, as in this compound, can lead to pronounced solvent effects. tdl.org

Generally, polar solvents can accelerate Diels-Alder reactions, an effect that has been attributed to the stabilization of the polar transition state. wikipedia.org Water, in particular, has been shown to dramatically increase the rate of some Diels-Alder reactions, an effect ascribed to hydrophobic packing and hydrogen bonding. wikipedia.org In the context of intramolecular Diels-Alder reactions of furfuryl derivatives, an increase in solvent polarity has been observed to increase the reaction rate. ucla.edu For instance, the rate of cyclization of 2-furfuryl methyl fumarates increases with increasing solvent polarity, with a significant rate enhancement observed in solvents like DMSO compared to non-polar solvents. ucla.edu

Solvents can also influence the stereoselectivity of the reaction. The hydrogen-bond donor ability and polarity of a solvent can favor the formation of the endo adduct by stabilizing the more compact endo transition state. psu.edu However, the specific effects are highly dependent on the particular diene-dienophile system. For the reaction of this compound, polar solvents would likely increase the reaction rate, and could potentially influence the endo/exo ratio of the resulting cycloadducts.

Temperature Effects on Adduct Formation and Ring Opening

Temperature is a critical parameter in the Diels-Alder reactions of furans due to the often facile retro-Diels-Alder reaction. masterorganicchemistry.com The relatively low resonance stabilization energy of the furan ring compared to benzene (B151609) makes the cycloaddition readily reversible. nih.gov This reversibility is key to understanding the temperature-dependent product distribution.

At lower temperatures, the reaction is under kinetic control, and the product that is formed faster, typically the endo adduct, predominates. masterorganicchemistry.comyoutube.com As the temperature is increased, the reaction becomes reversible, and the system moves towards thermodynamic equilibrium. nih.govnih.gov Under these conditions, the more stable exo adduct becomes the major product. masterorganicchemistry.com The temperature at which the retro-Diels-Alder reaction becomes significant varies depending on the substituents on the furan and the dienophile. For some furan-maleimide adducts, the endo isomer can undergo deprotection at temperatures around 50°C lower than the corresponding exo derivative. nih.gov

For this compound, it is expected that its Diels-Alder adducts would exhibit similar temperature-dependent behavior. The endo adduct, if formed, would likely be less stable and prone to ring-opening at moderate temperatures, either reverting to the starting materials or isomerizing to the more stable exo adduct. This property can be exploited for applications where controlled release of the furan or dienophile is desired.

Table 2: General Temperature Effects on Furan Diels-Alder Reactions

| Temperature Range | Controlling Factor | Predominant Product | Characteristics |

| Low | Kinetic Control | Endo Adduct | Faster rate of formation due to secondary orbital interactions. masterorganicchemistry.com |

| High | Thermodynamic Control | Exo Adduct | Greater thermodynamic stability due to reduced steric hindrance. masterorganicchemistry.com |

Catalytic Reactions Utilizing Furan-2-yl Acetate Structures

Beyond cycloaddition reactions, the furan nucleus in structures like furan-2-yl acetate can participate in other important transformations, such as catalytic Friedel-Crafts reactions. These reactions offer a direct method for the C-C bond formation to the furan ring, leading to a variety of functionalized heterocyclic compounds.

Asymmetric Catalytic Friedel-Crafts Reactions Involving N,O-Acetals

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. uni.edu The asymmetric variant of this reaction, particularly the aza-Friedel-Crafts reaction, has emerged as a powerful tool for the synthesis of enantioenriched amino-substituted compounds. beilstein-journals.org In this context, furan and its derivatives can act as the nucleophilic aromatic component.

Recent studies have demonstrated the successful use of chiral catalysts, such as chiral phosphoric acids, to mediate the asymmetric aza-Friedel-Crafts reaction of furans with electrophiles like N,O-acetals or other imine derivatives. beilstein-journals.orgnih.govacs.org For example, chiral BINOL-derived bis(phosphoric acid) catalysts have been developed for the highly enantioselective aza-Friedel-Crafts reaction of 2-methoxyfuran (B1219529) with α-ketimino esters. nih.gov The catalyst forms a chiral complex with the imine, effectively blocking one face and directing the nucleophilic attack of the furan to the other, thus inducing stereoselectivity. beilstein-journals.org

A furan-2-yl acetate structure, such as the one embedded in this compound, could potentially be employed in such reactions. The acetate group, being electron-withdrawing, would deactivate the furan ring towards electrophilic attack compared to electron-rich furans like 2-methoxyfuran. However, with a sufficiently reactive electrophile and an effective catalyst, the reaction could still proceed. The regioselectivity of the Friedel-Crafts reaction on a 2-substituted furan typically favors attack at the C5 position due to the directing effect of the oxygen atom and the substituent. The development of catalytic systems that can effectively activate both the furan nucleophile and the N,O-acetal electrophile is crucial for the successful application of these reactions to less reactive furan derivatives.

Rh(II)-Catalyzed Cyclization Chemistry and Carbonyl Ylide Intermediates

Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds, leading to the formation of rhodium carbenes. rsc.orgnih.gov These intermediates are pivotal in a variety of synthetic transformations, including cyclization reactions. When α-diazo carbonyl compounds react with a Rh(II) catalyst, a rhodium-carbenoid intermediate is formed. rsc.orgnih.gov In the presence of a furan ring, this carbenoid can undergo several competing reaction pathways.

One significant pathway involves the formation of a carbonyl ylide. This occurs through the interaction of the rhodium carbenoid with a carbonyl group. nih.govarkat-usa.org These carbonyl ylides are 1,3-dipoles and can be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate complex heterocyclic structures. nih.govarkat-usa.org For instance, the Rh(II)-catalyzed reaction of α-diazo-β-ketoesters containing a furan moiety can lead to the intramolecular formation of a carbonyl ylide. This ylide can then be trapped by electron-deficient alkenes and alkynes to yield polycyclic systems containing oxygen and nitrogen. arkat-usa.org

In the absence of an external trapping agent, these carbonyl ylides may undergo dimerization or other rearrangements. arkat-usa.org For example, the Rh(II)-catalyzed decomposition of certain 2-diazo-3-oxo-4-phthalimido-alkanoates leads to the formation of carbonyl ylides which, without a dipolarophile, undergo a [3+3] cycloaddition to form dimers. arkat-usa.org

Another key reaction pathway is the cyclopropanation of the furan ring. researchgate.net The rhodium carbenoid can add to the double bond of the furan ring to form a cyclopropane (B1198618) intermediate. This is often followed by a cascade of rearrangements. For example, Rh₂(OAc)₄-catalyzed reactions of diazo 2,3,5-trisubstituted furans have been shown to produce pentasubstituted aromatic compounds through a sequence of intermolecular cyclopropanation, rearrangement of the cyclopropane, and isomerization. researchgate.net The chemoselectivity of these reactions is notable, with no C(sp²)-H insertion products being observed. researchgate.net The choice of catalyst can significantly influence the reaction outcome, with different rhodium catalysts leading to different product distributions. researchgate.net

The versatility of Rh(II)-catalyzed reactions is further demonstrated by the synthesis of furo[3,4-c]furans from 2-alkynyl 2-diazo-3-oxobutanoates. This reaction proceeds via the addition of the rhodium-stabilized carbenoid to the alkyne, forming a vinyl carbenoid that subsequently cyclizes onto the adjacent carbonyl group to construct the furan ring. figshare.com These resulting furo[3,4-c]furans can then participate in Diels-Alder reactions. figshare.com

Table 1: Selected Rh(II)-Catalyzed Reactions of Diazo Compounds with Furans

| Diazo Compound | Catalyst | Key Intermediate | Product Type | Ref. |

| Diazo 2,3,5-trisubstituted furans | Rh₂(OAc)₄ | Rhodium carbene, Cyclopropane | Pentasubstituted aromatics | researchgate.net |

| 2-Alkynyl 2-diazo-3-oxobutanoates | Rh₂(OAc)₄ | Vinyl carbenoid | Furo[3,4-c]furans | figshare.com |

| 2-Diazo-3-oxo-4-phthalimido-alkanoates | Rh₂(OAc)₄ | Carbonyl ylide | Polycyclic systems (via cycloaddition) or Dimers | arkat-usa.org |

Gold(I)-Catalyzed Alkyne Hydration in Furan Ring Modification

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack, enabling a wide range of transformations, including the modification of furan rings. nih.govorganic-chemistry.org A common reaction is the gold-catalyzed hydration of alkynes, which can lead to the formation of ketones or participate in more complex cascade reactions. researchgate.net

In the context of furan-containing substrates, gold(I) catalysis can initiate intramolecular reactions between the furan ring and a tethered alkyne ("furan-ynes"). nih.govpku.edu.cn These reactions often proceed through a cationic spiro intermediate formed by the cyclization of the furan onto the gold-activated alkyne. pku.edu.cn The fate of this intermediate determines the final product. While in many cases the furan ring opens to yield phenols or other rearranged products, under certain conditions, alkenylated furans can be formed. pku.edu.cnresearchgate.net

For instance, the gold(I)-catalyzed intramolecular α-alkenylation of furans has been developed to synthesize seven-membered-ring-fused furans. pku.edu.cn However, alkyne hydration can be a competing side reaction, leading to the formation of by-products. pku.edu.cn The regioselectivity of these cyclizations can be highly dependent on the substrate structure, particularly whether the alkyne is terminal or internal. pku.edu.cn

Gold(I) catalysts, particularly in combination with a co-catalyst like Cu(OTf)₂, can also facilitate the intermolecular reaction of propargyl alcohols and alkynes to synthesize substituted furans. organic-chemistry.orgnih.gov This process involves a cascade of alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. organic-chemistry.orgnih.gov

Furthermore, the reaction of furan-ynes with N-oxides in the presence of a Au(I) catalyst can lead to the formation of α-oxo gold(I) carbenes. nih.govacs.org These reactive intermediates can then undergo cyclization through nucleophilic attack by the furan ring, affording spirocyclic intermediates that can rearrange to form various heterocyclic scaffolds like dihydropyridinones and pyranones. nih.govacs.org The selectivity of these reactions can often be controlled by fine-tuning the reaction conditions and the ligands on the gold catalyst. nih.govacs.org

Table 2: Gold(I)-Catalyzed Reactions Involving Furan-Ynes

| Furan-yne Substrate | Reagent | Catalyst System | Key Intermediate | Product Type | Ref. |

| Furan-tethered alkynes | Water (adventitious) | Au(I) complex | Cationic spiro intermediate | Alkenylated furans, Hydration products | pku.edu.cn |

| Propargyl alcohols and alkynes | - | TA-Au / Cu(OTf)₂ | Allene-ketone | Substituted furans | organic-chemistry.orgnih.gov |

| Furan-ynes | Pyridine N-oxides | Au(I) complex | α-Oxo gold(I) carbene, Spirocyclic intermediate | Dihydropyridinones, Pyranones | nih.govacs.org |

| Furan-ynes with propargyl carbonate | - | Au(I)-phosphine complex | Allenic intermediate | Polycyclic aromatic systems | nih.gov |

Mechanisms of Rearrangement and Transformation

The furan nucleus is susceptible to various rearrangement and transformation reactions, often triggered by the introduction of specific functional groups or by catalytic activation. These processes can lead to the formation of new ring systems and functionalized molecules.

Pseudo-Dimerization Reactions of Furan-2,3-diones

Furan-2,3-diones are reactive intermediates that can undergo a variety of transformations. One such reaction is their conversion to furan-2-ylidene acetates through a Wittig reaction with phosphonium (B103445) ylides. koreascience.kr These resulting compounds can then participate in further reactions.

While direct "pseudo-dimerization" of furan-2,3-diones themselves is not extensively detailed, related dimerization processes are known for intermediates derived from furan-containing molecules. For example, as mentioned previously, carbonyl ylides generated from the Rh(II)-catalyzed decomposition of diazoesters derived from amino acids can undergo a [3+3] cycloaddition reaction to form dimers in the absence of a suitable trapping agent. arkat-usa.org This type of reaction represents a pathway for the self-condensation of reactive intermediates.

Intramolecular Electrocyclization Pathways

Intramolecular electrocyclization is a powerful tool for the construction of cyclic and polycyclic systems. In furan chemistry, this type of reaction often involves the dearomatization of the furan ring. acs.orgresearchgate.net A notable example is the domino Claisen rearrangement/dearomatizing electrocyclic ring-closure of furylcarbinols. acs.orgresearchgate.net This sequence allows for the synthesis of 3a,6a-dihydro-furo[2,3-b]furan derivatives. acs.orgresearchgate.net

Another important electrocyclization pathway involves a 6π-electrocyclization. This type of reaction is governed by the Woodward-Hoffmann rules and typically proceeds in a disrotatory manner under thermal conditions. acs.org For instance, a cascade aza-Wittig/6π-electrocyclization process has been developed for the synthesis of substituted 1,6-dihydropyridines. acs.org In this reaction, an aza-hexatriene intermediate undergoes a thermal 6π disrotatory electrocyclization to form the dihydropyridine (B1217469) ring system. acs.org The initial linear intermediate must adopt a specific s-cis, s-cis conformation for the cyclization to occur. acs.org

In the context of dienyl diketones, 6π electrocyclization can compete with 4π electrocyclization (Nazarov cyclization). The outcome of the reaction, leading to either 2H-pyrans (from 6π cyclization) or cyclopentenones (from 4π cyclization), can be controlled by the nature of the nucleophile used to initiate the reaction cascade. acs.org

1,3-Dipolar Cycloaddition Reactions with Furan-Based Intermediates

1,3-dipolar cycloadditions are a class of pericyclic reactions that are highly valuable for the synthesis of five-membered heterocyclic rings. wikipedia.org These reactions involve the addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. wikipedia.org

Furan derivatives can act as precursors to 1,3-dipoles, particularly carbonyl ylides. As discussed in section 3.2.2, the Rh(II)-catalyzed reaction of α-diazo carbonyl compounds in the presence of a carbonyl group is a common method for generating carbonyl ylides. nih.govnsc.ru These furan-based carbonyl ylides can then be trapped by a variety of dipolarophiles.

The cycloaddition of these carbonyl ylides is often highly regioselective and stereoselective. For example, the reaction of carbonyl ylides with unsymmetrical olefinic dipolarophiles proceeds with regioselectivity that is in accordance with substituent electronic effects. researchgate.net The reaction with vinyl sulfoxides and furan-2(5H)-ones has been shown to proceed with high π-facial selectivity, leading to the formation of enantiomerically enriched cycloadducts. nih.gov

The reactivity of the dipolarophile is a key factor in these reactions. Strained double bonds, such as those in cyclopropenes, are effective dipolarophiles for carbonyl ylides. nsc.ru The electronic nature of the substituents on the dipolarophile can also significantly influence the rate and outcome of the cycloaddition. nsc.ru

It is also possible for furan itself or its derivatives to act as the dipolarophile in certain cycloaddition reactions, although this is less common for 1,3-dipolar cycloadditions. More frequently, the furan ring participates as a diene in [4+2] Diels-Alder reactions. However, in some cascade reactions, a furan-derived intermediate can undergo a formal 1,3-dipolar cycloaddition. For instance, the reaction of cyclooctyne (B158145) with dialkyl acetylenedicarboxylates generates a short-lived furan-derived intermediate that can be trapped by various reagents. nih.gov

Table 3: 1,3-Dipolar Cycloaddition Reactions with Furan-Based Intermediates

| Furan-Based Intermediate | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |

| Carbonyl ylide (from α-diazoacetophenone) | 5-Ethoxy-3-p-tolylsulfinylfuran-2(5H)-one | Rh₂(OAc)₄ | 4,10-Epoxybenzo organic-chemistry.orgresearchgate.netcyclohepta[1,2-c]furan-3,9-diones | nih.gov |

| Carbonyl ylide (from diazoketones) | 3-Substituted 1,2-diphenylcyclopropenes | Rh₂(OAc)₄ | Bicyclic furan adducts | nsc.ru |

| Furan-derived dipolar intermediate | Dialkyl acetylenedicarboxylates, Aldehydes, etc. | Room temperature | Polycyclic products, Orthoesters, Ketones, Epoxides | nih.gov |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the mechanisms of organic reactions, including those involving furan and its derivatives. nih.govnih.gov DFT studies can map out entire reaction pathways, providing a step-by-step understanding of how reactants are converted into products. pku.edu.cn For instance, in the context of cycloaddition reactions involving furans, DFT has been used to determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. pku.edu.cn

A key application of DFT in reaction mechanism studies is the optimization of transition state (TS) geometries and the subsequent calculation of activation energies (Ea). nih.gov The activation energy determines the rate of a chemical reaction, and its accurate prediction is a significant achievement of computational chemistry. nih.gov By calculating the energy barrier of a potential reaction, chemists can predict its feasibility under different conditions. nih.gov

Recent advancements have even seen the development of machine learning models trained on DFT data to predict and optimize transition states with remarkable speed and accuracy, reducing the computational cost by several orders of magnitude compared to traditional methods. arxiv.org

Table 1: Example of DFT-Calculated Activation Energies in a Furan Reaction This table illustrates findings from a study on the Diels-Alder reaction between 2-substituted furans and hexafluoro-2-butyne, demonstrating the influence of substituents on the energy barrier.

| Furan Reactant | Substituent | Activation Energy (kcal/mol) |

| 2-aminofuran | -NH₂ | 14.9 |

| 2-methoxyfuran | -OCH₃ | 17.5 |

| 2-(trimethylsilyloxy)furan | -OTMS | 18.0 |

| N-(furan-2-yl)Boc-carbamate | -NHBoc | 18.2 |

Data sourced from a DFT study on Diels-Alder reactions of substituted furans. nih.gov

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry offers powerful tools to visualize and quantify this structure.

Molecular Electrostatic Potential (MEP): MEP plots are used to visualize the charge distribution of a molecule and predict how it will interact with other species. nih.gov These plots map the electrostatic potential onto the electron density surface, with different colors indicating regions of positive or negative potential. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, prone to nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. FMO analysis is essential for understanding the pathways of pericyclic reactions, such as the Diels-Alder reactions that furans commonly undergo. pku.edu.cnwikipedia.org

Table 2: Principles of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor. Higher HOMO energy indicates a better nucleophile. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. Lower LUMO energy indicates a better electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests the molecule is more polarizable and generally more reactive. |

This conceptual table is based on the principles of FMO theory. wikipedia.orgresearchgate.net

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness. From this, various reactivity indices have been developed. The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule. researchgate.netfaccts.de It measures the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de

There are different forms of the Fukui function to describe susceptibility to different types of attack:

ƒ+(r) for nucleophilic attack (where an electron is added).

ƒ-(r) for electrophilic attack (where an electron is removed).

ƒ0(r) for radical attack. faccts.de

By calculating these indices, chemists can predict the regioselectivity of a reaction with a high degree of confidence. semanticscholar.orggrafiati.com

Global Electron Density Transfer (GEDT) is a measure used to analyze the polar nature of a reaction. mdpi.com It quantifies the net charge that is transferred from the nucleophile to the electrophile at the transition state. nih.gov A higher GEDT value indicates a more polar, asynchronous reaction mechanism, while a low value (close to zero) suggests a non-polar, concerted mechanism. mdpi.com Studies have shown a direct correlation between the magnitude of GEDT at the transition state and the activation energy of polar organic reactions; a higher GEDT often leads to a lower activation barrier. mdpi.com

For instance, in Diels-Alder reactions of furan derivatives, GEDT analysis at the transition state helps to quantify the flow of electrons and classify the reaction's polar character. nih.gov

Modeling Solvent Effects on Chemical Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. acs.org Computational models, such as the Polarizable Continuum Model (PCM), allow chemists to simulate these solvent effects. These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

DFT studies on furan derivatives have demonstrated the importance of including solvent effects. For example, calculations on the Diels-Alder reaction of substituted furans in different solvents like water, acetonitrile, and THF showed that the choice of solvent can influence the Gibbs free energy of the reaction. nih.gov Similarly, studies on the catalytic hydrogenation of furfural have shown that the solvent plays a major role in modifying the reaction's selectivity towards different products. acs.org

Computational Insights into Stereoselectivity and Regioselectivity

One of the most powerful applications of computational chemistry is in predicting and explaining the stereoselectivity and regioselectivity of organic reactions. rsc.org For reactions involving furan-acetates and related compounds, DFT calculations can determine the relative energies of different possible transition states, thereby predicting the major product isomer.

In (4+3) cycloadditions between oxyallyls and furan derivatives, DFT calculations have been instrumental in explaining observed selectivities. nih.govnih.gov These studies revealed that the formation of a specific diastereomer can be favored due to subtle, non-covalent interactions in the transition state, such as stabilizing CH-π interactions between the furan ring and a substituent on the reacting partner. nih.govnih.gov The substitution pattern on the furan ring itself is a critical tool for controlling the stereochemical outcome. nih.gov For example, cycloadditions with 2-substituted furans often yield different stereoisomers than those with 3-substituted furans. nih.gov

Table 3: Computationally Derived Principles for Selectivity in Oxyallyl-Furan Cycloadditions

| Furan Substitution Pattern | Favored Product Stereochemistry | Rationale from DFT Calculations |

| Monosubstituted (most types) | endo-I | Stabilizing edge-to-face aryl-aryl (CH-π) interaction in the more crowded transition state. nih.gov |

| 2-CO₂R Substituted | endo-II | Destabilizing electrostatic repulsion in the syn-I transition state between the ester and a phenyl group. nih.gov |

| 2,3-Disubstituted | endo-II | Avoidance of steric clash and unfavorable electrostatic interactions that would be present in the endo-I pathway. nih.gov |

| 2,5-Disubstituted | endo-II | Similar to 2,3-disubstituted cases, this substitution pattern favors the less sterically hindered approach. nih.gov |

Findings are based on DFT studies of (4+3) cycloadditions between chiral oxyallyls and substituted furans. nih.gov

Mechanistic Computational Studies of Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex mechanisms of catalytic reactions involving furan derivatives. While direct computational studies on the catalytic cycle for the formation of this compound are not extensively documented in the literature, insights can be drawn from theoretical investigations into related reactions, such as the synthesis of furfuryl acetate and the behavior of furan derivatives on catalyst surfaces. These studies provide a foundational understanding of the key steps that would likely be involved in the catalytic production of this compound, including adsorption, transition states, and product formation.

Insights from Acid-Catalyzed Furfuryl Acetate Synthesis

A significant body of research focuses on the acid-catalyzed esterification of furfuryl alcohol to produce furfuryl acetate. These studies offer a pertinent model for understanding the acetylation steps that could lead to the formation of a geminal diacetate from furfural. DFT studies have been employed to explore the catalytic activity of various solid acid catalysts, such as sulfated zirconia, SAPO-11, and Al-SBA-15. rsc.org

A key finding from these computational investigations is the correlation between the catalytic performance and the hydrogen removal energy from the catalyst's active sites. rsc.org This energy is a descriptor for the catalyst's ability to protonate the reactants, a crucial step in acid catalysis. The proposed mechanism for the esterification of furfuryl alcohol typically involves the following steps, which have been supported by DFT calculations:

Protonation of Acetic Acid: The catalytic cycle is initiated by the protonation of acetic acid by the acid catalyst.

Nucleophilic Attack: The protonated acetic acid is then attacked by the hydroxyl group of furfuryl alcohol.

Water Elimination: A water molecule is subsequently eliminated, leading to the formation of the ester.

Deprotonation: The final step involves the deprotonation of the product and regeneration of the catalyst.

The adsorption energies of the reactants (furfuryl alcohol and acetic acid) and the product (furfuryl acetate) on the catalyst surface are critical parameters that influence the reaction pathway and have been calculated using DFT. rsc.org

Table 1: Calculated Adsorption Energies (in eV) of Reactants and Products on Different Solid Acid Catalysts

| Catalyst | Furfuryl Alcohol | Acetic Acid | Furfuryl Acetate |

| Sulfated Zirconia | -1.23 | -1.05 | -0.98 |

| SAPO-11 | -1.15 | -0.98 | -0.91 |

| Al-SBA-15 | -1.08 | -0.92 | -0.85 |

Data derived from DFT studies on the synthesis of furfuryl acetate. rsc.org

Plausible Catalytic Cycle for this compound Formation

Extrapolating from the studies on furfuryl acetate and the general mechanisms of geminal diacetate formation from aldehydes, a plausible acid-catalyzed mechanism for the synthesis of this compound from furfural and acetic anhydride can be proposed. This hypothetical cycle would likely involve the following key computational considerations:

Initial Protonation: The catalytic cycle would commence with the protonation of the carbonyl oxygen of furfural by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. DFT calculations would be essential to determine the energetics of this protonation step.

Nucleophilic Attack by Acetic Anhydride: The activated furfural would then undergo nucleophilic attack by the oxygen atom of acetic anhydride. The transition state for this step would be a critical point of investigation in a computational study.

Intermediate Formation and Rearrangement: This would lead to a tetrahedral intermediate. Subsequent rearrangement and elimination of a molecule of acetic acid would result in the formation of an acylated intermediate.

Catalyst Regeneration: The cycle would conclude with the regeneration of the acid catalyst.

While experimental studies often utilize strong protic acids or Lewis acids for the synthesis of geminal diacetates, computational studies could help in designing more efficient and selective heterogeneous catalysts by identifying the optimal electronic and steric properties of the catalytic active sites. tandfonline.com

Advanced Spectroscopic Research Techniques for Structural Elucidation and Mechanistic Probes of Acetyloxy 2 Furyl Methyl Acetate Systems

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Analysis of Acetylated Furan (B31954) Derivatives

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to investigate the thermal decomposition of complex molecules. In this method, the sample is subjected to rapid heating in an inert atmosphere, leading to the fragmentation of the molecule into smaller, volatile compounds. These fragments are then separated by gas chromatography and identified by mass spectrometry, providing a "fingerprint" of the original substance and insights into its thermal stability and degradation pathways.

Direct Inlet Pyrolysis-Mass Spectrometry (DI-Py/MS) is a valuable method for analyzing the initial stages of thermal fragmentation as polymers degrade. In this technique, materials are heated directly on a probe at the inlet of the mass spectrometer, and the volatile products are immediately analyzed. This allows for the characterization of the primary degradation products before they undergo secondary reactions. This method is particularly useful for obtaining a rapid qualitative analysis of polymeric materials.

While specific Py-GC-MS data for (acetyloxy)(2-furyl)methyl acetate (B1210297) is not extensively documented, the thermal degradation of related compounds like furfuryl acetate and furfuryl benzoate has been studied. Theoretical studies on the pyrolysis of furfuryl acetate suggest a multi-step process involving rearrangements and elimination to yield acetic acid and methylenecyclobutenone. urosario.edu.co The thermal degradation of furfural (B47365), a related compound, is known to produce furan and carbon monoxide at high temperatures. rsc.orgresearchgate.net

Based on the structure of (acetyloxy)(2-furyl)methyl acetate, the primary thermal degradation products, or marker compounds, are expected to include:

Acetic Acid: Formed from the cleavage of the acetyl groups.

Furfural: A potential initial product from the decomposition of the furfuryl moiety.

Furan: Resulting from the decarbonylation of furfural at elevated temperatures. rsc.org

Various Acetylated Fragments: Depending on the pyrolysis conditions, a range of smaller acetylated molecules could be formed.

The table below outlines the probable marker compounds from the pyrolysis of this compound and their likely origin.

| Marker Compound | Chemical Formula | Likely Origin |

| Acetic Acid | CH₃COOH | Cleavage of the acetate groups |

| Furfural | C₅H₄O₂ | Decomposition of the furfuryl core |

| Furan | C₄H₄O | Decarbonylation of furfural |

This table is predictive and based on the analysis of structurally similar compounds.

During pyrolysis, molecules with polar functional groups, such as hydroxyl or amine groups, can exhibit poor chromatographic behavior. To address this, derivatization techniques are often employed in conjunction with Py-GC-MS. These techniques modify the polar functional groups to make them more volatile and less prone to adsorption on the chromatographic column.

Common derivatization methods include:

Silylation: This technique replaces active hydrogens on polar groups with a trimethylsilyl (TMS) group, increasing volatility.

Methylation: Often used for acidic groups, this method converts them into their methyl esters or ethers.

Acetylation: This method can be used to derivatize primary and secondary amines, converting them into more stable acetamides.

For the analysis of potential polar byproducts from the synthesis or degradation of this compound, these derivatization techniques could be crucial for accurate identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules and for studying reaction mechanisms. It provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous identification of compounds and the tracking of atomic rearrangements during a chemical reaction.

While no specific studies on deuterated acetate scrambling for this compound have been reported, this technique is a powerful method for probing reaction mechanisms involving acyl group transfer. In such an experiment, one of the acetate groups in the molecule would be isotopically labeled with deuterium (e.g., -O-C(O)-CD₃).

By monitoring the ¹H and ¹³C NMR spectra over time or under specific reaction conditions, it would be possible to observe if the deuterated acetyl group migrates or "scrambles" with the non-deuterated acetyl group. The rate and extent of this scrambling can provide critical information about the presence and nature of intermediates, such as acylium ions or orthoesters, and can help to elucidate the reaction pathway. Deuterium exchange is a well-established technique in NMR for identifying labile protons and studying dynamic processes. openochem.orgyoutube.com The principles of deuterium labeling are also used to study long-range effects on NMR chemical shifts. rsc.org

A hypothetical deuterated acetate scrambling experiment could involve the following steps:

Synthesis: Preparation of this compound with one of the acetate groups selectively labeled with deuterium.

Reaction Monitoring: The labeled compound is subjected to specific conditions (e.g., acidic or basic catalysis, thermal stress), and the reaction is monitored by NMR spectroscopy.

Spectral Analysis: The NMR spectra are analyzed for changes in the signals corresponding to the acetate groups, which would indicate isotopic scrambling.

Complementary Spectroscopic Techniques in Material Identification Research

In addition to Py-GC-MS and NMR, other spectroscopic techniques are essential for the complete characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O of the ester groups, the C-O bonds, and the vibrations of the furan ring. The Aldrich Collection of FT-IR Spectra is a comprehensive library that can be used for comparison. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Furan and its derivatives typically exhibit characteristic absorption maxima in the UV region. For instance, furfural has a strong absorbance at around 277-280 nm. mdpi.comsemanticscholar.org This technique can be used for quantitative analysis and to detect the presence of the furan chromophore.

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from related compounds.

| Spectroscopic Technique | Expected Features |

| FT-IR | Strong C=O stretching vibrations for the ester groups (around 1740-1760 cm⁻¹). C-O stretching vibrations (around 1000-1300 cm⁻¹). Characteristic absorptions for the furan ring. |

| UV-Vis | Absorption maximum in the UV region characteristic of the 2-substituted furan ring, likely below 300 nm. |

| ¹H NMR | Signals for the methyl protons of the acetate groups, the methine proton, and the protons of the furan ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetate groups, the methyl carbons, the methine carbon, and the carbons of the furan ring. |

This table is predictive and based on the analysis of structurally similar compounds and general spectroscopic principles.

Synergy with Infrared Spectroscopy (FTIR) for Complex Samples

In the structural analysis of this compound, particularly within intricate matrices, Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful initial tool for functional group identification. However, its capabilities are significantly amplified when used in conjunction with other advanced spectroscopic methods. The infrared spectrum of a mixture exhibits the combined peaks from each constituent, which can lead to overlapping and complex spectra that are difficult to interpret in isolation spectroscopyonline.com. The synergy between FTIR and techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is therefore essential for unambiguous structural elucidation and for deconvoluting the components of a complex sample.

FTIR spectroscopy excels at providing a rapid "fingerprint" of the molecule, identifying the presence of key chemical bonds and functional groups. For this compound, FTIR can readily confirm the existence of the ester carbonyl groups and the characteristic vibrations of the furan ring. The most prominent absorption is the strong C=O stretching band of the acetate groups. phcogj.comsciepub.com The spectrum also displays C-O stretching vibrations from the ester linkages and vibrations corresponding to the furan ring's C=C and C-O-C bonds. nih.gov

The table below outlines the principal vibrational modes for this compound that are identifiable via FTIR.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Ester Carbonyl (C=O) | Stretching | ~1740–1750 | Strong, sharp absorbance; indicative of acetate esters. phcogj.comnih.gov |

| Ester Acyl-Oxygen (C-O) | Stretching | ~1220–1240 | Strong intensity; part of the ester fingerprint. sciepub.com |

| Ester Alkyl-Oxygen (O-C) | Stretching | ~1015–1040 | Medium-to-strong intensity. sciepub.com |

| Furan Ring (C=C) | Stretching | ~1435–1620 | Multiple bands of variable intensity. nih.gov |

| Furan Ring (C-H) | Stretching | ~3100–3150 | Weak to medium intensity, above 3000 cm⁻¹. |

| Methyl Group (C-H) | Symmetric/Asymmetric Stretching | ~2850–2960 | Weak to medium intensity. |

While FTIR confirms what functional groups are present, it does not provide a complete picture of the molecular architecture or distinguish the target compound from isomers or other components in a mixture. This is where the synergy with other techniques becomes critical.

Synergy with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. semanticscholar.orgnih.govethernet.edu.et After FTIR has identified the presence of furan and acetate moieties, ¹H and ¹³C NMR experiments can establish their arrangement. NMR can confirm that both acetate groups are attached to a single methine carbon (a geminal diacetate structure) and that this carbon is, in turn, bonded to the second position of the furan ring. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between the protons of the furan ring and the carbons of the diacetate group, solidifying the structural assignment. springernature.com

Synergy with Mass Spectrometry (MS)

When analyzing complex samples, separating the components is a primary challenge. analyticalanswersinc.com Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. In this approach, the GC separates the individual compounds from the mixture before they enter the mass spectrometer. analyticalanswersinc.commdpi.com MS provides two crucial pieces of information: the molecular weight of the compound through the molecular ion peak and structural clues from its fragmentation pattern. This confirms the presence and mass of this compound. For even more definitive analysis, GC-FTIR can be employed, where the GC effluent is passed through an FTIR cell, generating a separate, clean IR spectrum for each isolated component of the mixture. analyticalanswersinc.com

The combined data from these techniques provide a comprehensive and unambiguous characterization of this compound within a complex sample, a task that would be difficult or impossible using one method alone.

The following table summarizes the complementary information provided by each technique for the structural elucidation of this compound.

| Structural Feature / Analytical Question | FTIR Spectroscopy (Functional Group ID) | NMR Spectroscopy (Connectivity & Structure) | Mass Spectrometry (Molecular Weight & Formula) |

| Presence of Ester Groups | Strong C=O stretch (~1745 cm⁻¹) and C-O stretches (~1230 cm⁻¹, ~1020 cm⁻¹). sciepub.com | ¹H signals for methyl groups (~2.1 ppm); ¹³C signals for carbonyl (~170 ppm) and methyl carbons (~21 ppm). | Fragmentation patterns showing loss of acetyl (CH₃CO) or acetoxy (CH₃COO) groups. |

| Presence of Furan Ring | C=C and C-O-C ring vibrations (~1400-1600 cm⁻¹). nih.gov | Characteristic ¹H and ¹³C chemical shifts and coupling constants for a 2-substituted furan ring. cdnsciencepub.com | A fragment corresponding to the furfuryl cation or related furan-containing ions. |

| Confirmation of Molecular Structure | Confirms co-existence of required functional groups. | 2D NMR (COSY, HSQC, HMBC) experiments establish the precise atomic connectivity of the entire molecule. ethernet.edu.etspringernature.com | High-resolution MS (HRMS) provides the exact molecular formula from the molecular ion's mass-to-charge ratio. nih.gov |

| Analysis in a Mixture | Spectrum is a composite of all components, leading to peak overlap and ambiguity. spectroscopyonline.com | Can identify and quantify components if signals are resolved, but severe overlap can be problematic. | When coupled with GC, it separates, identifies (by fragmentation), and quantifies each component. mdpi.comacs.org |

This synergistic approach, leveraging the strengths of FTIR for rapid functional group detection, NMR for detailed structural mapping, and MS for molecular weight determination and separation, provides a robust framework for the comprehensive analysis of this compound systems in complex environments.

Synthetic Applications and Transformations Mediated by Acetyloxy 2 Furyl Methyl Acetate

Role as a Building Block in Complex Molecule Synthesis

The unique structural features of (acetyloxy)(2-furyl)methyl acetate (B1210297) make it an important starting material for the synthesis of more complex molecules. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, provides a reactive diene system for cycloaddition reactions. Furthermore, the diacetate functionality offers a handle for various chemical modifications.

One notable application is in the total synthesis of natural products. For instance, strained cyclic allenes, which are valuable intermediates in the synthesis of complex molecules like the manzamine alkaloid lissodendoric acid A, can be generated from precursors derived from furan-based compounds. researchgate.net The strategic use of such building blocks allows for the efficient construction of intricate molecular frameworks.

Precursors to Reactive Intermediates in Organic Synthesis

A significant application of (acetyloxy)(2-furyl)methyl acetate lies in its ability to generate highly reactive intermediates under specific reaction conditions. These transient species can then be trapped in situ to form a diverse array of cyclic and heterocyclic compounds.

Generation of Carbonyl Ylide Dipoles

This compound and its derivatives can serve as precursors for the generation of carbonyl ylide dipoles. This is typically achieved through the rhodium(II)-catalyzed reaction of related α-diazo compounds. The process involves the formation of a rhodium carbenoid, which then undergoes an intramolecular cyclization with a neighboring carbonyl group to produce a cyclic carbonyl ylide. arkat-usa.orgumich.edu These 1,3-dipoles are highly reactive and readily participate in cycloaddition reactions with various dipolarophiles. In the absence of a trapping agent, these ylides can undergo dimerization. arkat-usa.org

Formation of Cyclic Allene Precursors

The furan moiety within this compound can be elaborated into precursors for strained cyclic allenes. These allenes are highly reactive intermediates due to their ring strain and can be generated under mild conditions, often involving fluoride-mediated desilylation of a silyl (B83357) triflate precursor. researchgate.netcaltech.edu Once formed, these cyclic allenes can be trapped in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, to yield a variety of complex polycyclic structures. caltech.edu This methodology provides a powerful tool for accessing rigid, angularly fused tricyclic scaffolds. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. nih.gov The development of efficient and environmentally friendly methods for their synthesis is a significant area of research. mdpi.commdpi.com this compound can be a valuable starting material in the synthesis of these important structures.

While direct conversion of this compound to nitrogen heterocycles is not extensively documented, the furan ring itself is a well-established precursor to various nitrogen-containing rings. For example, the furan ring can be transformed into pyridine, indole, and imidazole (B134444) derivatives through various synthetic routes. mdpi.comresearchgate.net The functional groups on this compound can be modified to introduce nitrogen-containing substituents, which can then participate in cyclization reactions to form the desired heterocyclic ring.

Synthesis of 1,3-Dioxole (B15492876) Derivatives

The generation of carbonyl ylides from precursors related to this compound provides a direct route to 1,3-dioxole derivatives. arkat-usa.org The 1,3-dipolar cycloaddition reaction of the in situ generated carbonyl ylide with a suitable dipolarophile, such as an activated alkene or alkyne, leads to the formation of the five-membered 1,3-dioxole ring. This transformation offers a versatile method for constructing this heterocyclic system, which is a structural motif found in various natural products and synthetic compounds.

Formation and Detection of Acetylated Furan Derivatives in Complex Chemical Systems

Thermal Degradation Processes Leading to Acetylated Furan (B31954) Species

The thermal decomposition of biomass and synthetic polymers is a complex process involving numerous competing reactions. When these materials are chemically modified through acetylation, the resulting degradation products can include a variety of acetylated compounds, including furan derivatives.

Pyrolysis Products of Acetylated Biomass

The acetylation of wood and other lignocellulosic biomass is a common method to enhance its properties, such as dimensional stability and resistance to biological decay. This process involves the reaction of the hydroxyl groups in cellulose (B213188), hemicellulose, and lignin (B12514952) with an acetylating agent, typically acetic anhydride (B1165640), to form ester linkages. When this acetylated biomass is subjected to high temperatures in the absence of oxygen (pyrolysis), a complex mixture of volatile compounds is produced.

Research utilizing Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) has been instrumental in identifying the products of this thermal degradation. Studies on various acetylated softwoods and hardwoods have shown that in addition to the expected cleavage of acetic acid, a range of specific marker compounds are released. Among these are acetylated lignin monomers and, significantly, acetylated furan derivatives. researchgate.net

While the general formation of furans from the pyrolysis of untreated biomass is well-documented, stemming primarily from the dehydration and cyclization of carbohydrates, the presence of acetyl groups on the furan ring is a direct consequence of the initial acetylation of the biomass. The thermal breakdown of the acetylated hemicellulose and cellulose components is the likely origin of these acetylated furans. For instance, the pyrolysis of acetylated xylan (B1165943) (a major component of hemicellulose) can be hypothesized to yield acetylated furan derivatives.

The table below summarizes key findings from the pyrolysis of biomass, highlighting the formation of furanic compounds.

| Biomass Type | Pyrolysis Conditions | Key Furanic Products Identified | Reference |

| Cellulose | High Temperature | Furans, Small Oxygenates | rsc.org |

| Furan and its derivatives | 1100°C | Benzene (B151609) derivatives, Polycyclic Aromatic Hydrocarbons (PAHs) | researchgate.net |

| Lignocellulosic Biomass | 350°C (oxidizing) | Pyrroles, Imidazoles, Aromatic products | nih.gov |

| Furan, Furfural (B47365), Furfuryl alcohol, 5-Hydroxymethylfurfural (B1680220) | Quantum Chemical Calculation | Carbon Monoxide | rsc.orgnih.gov |

It is important to note that while the formation of a general class of "acetylated furan derivatives" has been confirmed, the specific identification of (acetyloxy)(2-furyl)methyl acetate (B1210297) in these studies is not explicitly detailed in the available literature. However, its structure is consistent with the expected products from the pyrolysis of acetylated pentosans within the biomass.

Characterization in Degraded Polymeric Materials

The principles of thermal degradation leading to acetylated furans also apply to synthetic polymers derived from or containing acetylated components. For instance, cellulose acetate, a widely used bioplastic, is known to undergo thermal degradation that involves deacetylation and the scission of the cellulosic chains. The volatile products from this process can include acetic acid and various furan derivatives.

The analysis of these degradation products is crucial for assessing the material's stability and lifespan. Techniques like Py-GC/MS are invaluable for identifying the specific chemical markers of degradation. The detection of acetylated furan compounds in the pyrolysate of a degraded polymeric material would strongly indicate the breakdown of its acetylated cellulosic components.

Tracing Modified Materials through Acetylated Furan Markers

The identification of specific chemical markers produced during the degradation of modified materials is a powerful tool for tracing and identifying these materials in various matrices, including environmental samples and complex composites. Acetylated furan derivatives, being unique products of the thermal decomposition of acetylated biomass, serve as excellent biomarkers for this purpose.

Research has demonstrated that these marker compounds can be used to trace modified wood even within complex mixtures. researchgate.net By analyzing a sample for the presence of specific acetylated furans, it is possible to determine if it contains acetylated wood products. This has significant applications in areas such as waste management, recycling, and the verification of material composition in engineered wood products.

The use of deuterated acetyl groups in the initial modification of the wood can further enhance the tracing capability. By creating a unique isotopic label, the resulting acetylated furan markers can be unambiguously identified using mass spectrometry, providing a clear and undeniable signature of the modified material. researchgate.net

常见问题

Q. What laboratory synthesis methods are reported for (acetyloxy)(2-furyl)methyl acetate?

Synthesis typically involves esterification or acetylation of furan derivatives. For example:

- Acid-catalyzed esterification : Reacting 2-furanmethanol with acetic anhydride in the presence of concentrated sulfuric acid under reflux, followed by neutralization and purification via recrystallization .